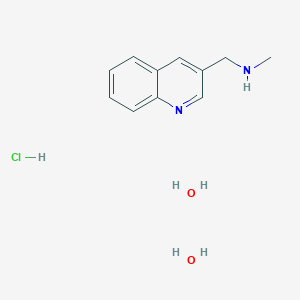

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate

Description

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is a quinoline-derived compound featuring a methanamine group substituted with an N-methyl group and a 3-quinolinyl moiety. As a hydrochloride dihydrate, it combines enhanced solubility and stability, making it suitable for pharmaceutical and synthetic applications. Quinoline derivatives are widely studied for their biological activity, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. The dihydrate form likely improves crystallinity and shelf-life compared to anhydrous counterparts .

Properties

IUPAC Name |

N-methyl-1-quinolin-3-ylmethanamine;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH.2H2O/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;;;/h2-6,8,12H,7H2,1H3;1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKADZZJCTCYTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N=C1.O.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate typically involves the reaction of 3-quinolinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The crystallization process is carefully controlled to obtain the dihydrate form, which is essential for its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced forms of the quinoline ring.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is primarily studied for its biological activities, particularly in the following areas:

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been investigated for its potential as an inhibitor of various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .

Antimicrobial Effects

Quinoline-based compounds are known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Neurological Applications

Recent studies suggest that quinoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

A study published in 2021 explored the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another research effort, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Quinoline vs. This enhances binding to biological targets like enzymes or receptors . Substitution at the 3-position of quinoline may alter electronic properties compared to the 5-quinolinyl analog in , influencing reactivity in metal-catalyzed reactions .

Salt Forms :

- Synthetic Routes: Similar compounds, such as N-methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine derivatives, are synthesized via nucleophilic substitution or amination in polar solvents like DMF or water . The target compound may require regioselective quinoline functionalization, which is more challenging than benzene or pyran derivatives .

Biological Activity

N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₈ClN₂O₂ and a molecular weight of approximately 242.73 g/mol. The presence of the quinoline moiety is critical for its biological activity, as this structure is known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClN₂O₂ |

| Molecular Weight | 242.73 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits effective inhibition against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .

- Antimalarial Properties : Research has shown that quinoline derivatives can act as antimalarial agents. For instance, compounds structurally similar to N-Methyl-1-(3-quinolinyl)methanamine have been evaluated for their efficacy against chloroquine-resistant Plasmodium falciparum, showcasing promising results .

- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been noted in various studies. Quinoline derivatives are being explored for their potential in cancer therapy, targeting pathways involved in cell proliferation and survival .

Pharmacological Studies

Numerous studies have assessed the pharmacological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit the growth of M. tuberculosis with IC50 values in the nanomolar range, indicating high potency .

- In Vivo Efficacy : Animal models have been utilized to evaluate the therapeutic potential of this compound against malaria and tuberculosis. Results showed significant parasitemia reduction in treated groups compared to controls .

Case Study: Antimalarial Activity

A study involving a series of quinoline derivatives, including this compound, tested their effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed:

| Compound | IC50 (nM) | Activity Against CQ-S Strain | Activity Against CQ-R Strain |

|---|---|---|---|

| N-Methyl-1-(3-quinolinyl)methanamine hydrochloride | 13.57 | 20-fold increase over CQ | 28-fold increase over CQ |

| Control (Chloroquine) | 5.46 | Baseline | Baseline |

This data underscores the potential of this compound as a lead compound for developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural features. Variations in substituents on the quinoline ring can enhance or diminish biological effects:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Quinoline moiety with nitrogen substitution | High antimalarial and antibacterial activity |

| 4-aminoquinoline derivatives | Altered side chains | Enhanced activity against resistant strains |

Q & A

Q. How can researchers optimize the synthesis of N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use stoichiometric control of reactants (e.g., quinoline derivatives and methylamine precursors) under inert atmosphere (N₂/Ar) to minimize oxidation. Elevated temperatures (70–90°C) in ethanol or methanol are typical for imine formation .

- Purification : Recrystallization from ethanol/water mixtures can isolate the dihydrate form. Column chromatography with silica gel (eluent: EtOAc/hexane, 1:3) removes unreacted starting materials .

- Hydration Control : Monitor water content during synthesis using Karl Fischer titration to ensure dihydrate stability .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methanamine backbone and quinoline substitution. Aromatic protons (quinoline) appear as multiplets at δ 7.5–9.0 ppm, while N-methyl groups resonate as singlets near δ 2.5–3.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: ~201.13) verifies molecular formula (e.g., C₁₁H₁₄ClN₂·2H₂O) .

- X-ray Crystallography : Resolves dihydrate crystal structure, including hydrogen-bonding networks between amine groups and water molecules .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent deliquescence. Avoid exposure to humidity >60% to retain dihydrate integrity .

- Solubility Management : Pre-dissolve in anhydrous DMSO (10–20 mM) for biological assays; avoid aqueous buffers unless hydration effects are studied .

Advanced Research Questions

Q. How can contradictions in reported solubility or hydration states of this compound be resolved?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify water loss (e.g., 2 H₂O molecules at ~100–120°C) to confirm dihydrate vs. anhydrous forms .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under controlled RH (0–90%) to identify critical hydration thresholds .

- Controlled Recrystallization : Compare solubility in methanol (slight) vs. ethanol (poor) to isolate phase-pure dihydrate .

Q. What computational approaches are suitable for modeling its interactions with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to quinoline-recognizing targets (e.g., NMDA receptors). Parameterize force fields with partial charges derived from DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Simulate hydration shells around the dihydrate to assess stability in aqueous environments (GROMACS/AMBER) .

- QSAR Modeling : Correlate structural features (e.g., methylamine substitution) with activity data from analogous compounds .

Q. How can mechanistic studies elucidate its role in modulating enzymatic or receptor activity?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for acetylcholinesterase inhibition) under varying hydration conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors, accounting for water-mediated interactions .

- Fluorescence Quenching : Monitor conformational changes in target proteins (e.g., Trp residue emission shifts at λex = 280 nm) upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.